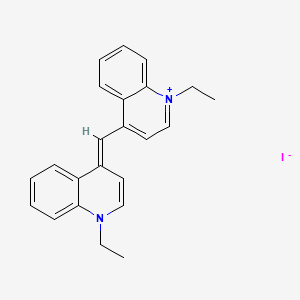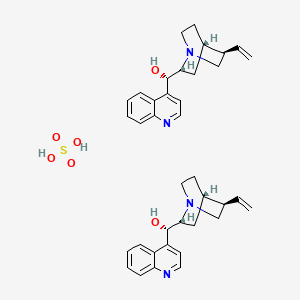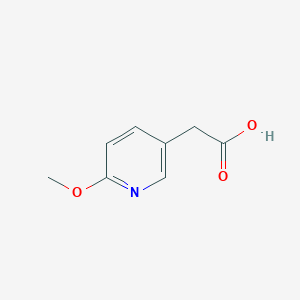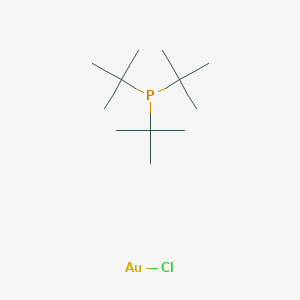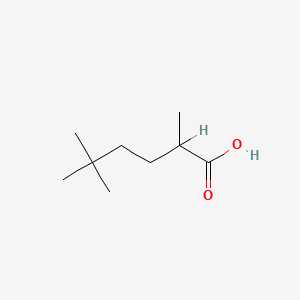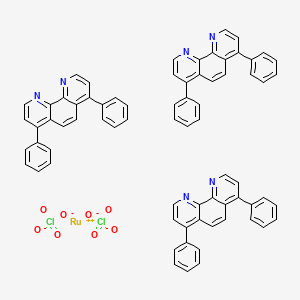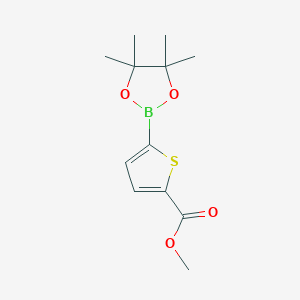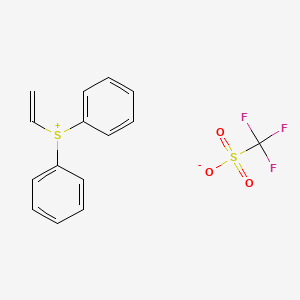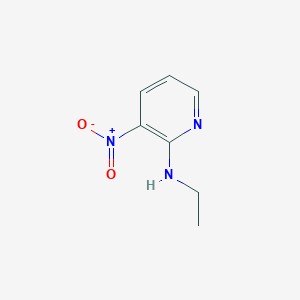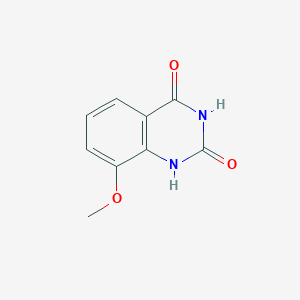
8-Methoxyquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .Molecular Structure Analysis
Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis
Quinazolinones are valuable intermediates in organic synthesis. Therefore, various procedures have been developed for preparing these important compounds .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 8-Methoxyquinazoline-2,4(1H,3H)-dione has shown significant potential in antimicrobial applications. For instance, a study demonstrated the synthesis of a novel quinazolinone derivative with effective antimicrobial activity against various microorganisms. The compound exhibited notable susceptibility, particularly against gram-positive organisms (Usifoh & Ukoh, 2002).
Chemical Synthesis and Reactions
Research has been conducted on the chemical synthesis and reactions of 8-Methoxyquinazoline-2,4(1H,3H)-dione. This includes studies on its interaction with different reagents and the synthesis of derivatives under various conditions. For example, a paper detailed the copper(I)-catalyzed cycloaddition reaction of 3-azidoquinoline-2,4(1H,3H)-diones with terminal acetylenes, leading to the formation of 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Additionally, research on the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has provided insights into novel derivatives and potential applications (Kuryazov et al., 2010).
Application in Drug Synthesis
The utility of 8-Methoxyquinazoline-2,4(1H,3H)-dione extends to drug synthesis. For instance, cesium carbonate-catalyzed synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide has been developed, showcasing its role as a key intermediate in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008).
Antiviral and Antibacterial Applications
The compound also exhibits potential in antiviral and antibacterial applications. Research has indicated its effectiveness in inhibiting HIV-1 RNase H activity and integrase, suggesting its potential as a dual inhibitor for HIV treatment (Gao et al., 2019). Moreover, the activity of 8-methoxy-quinazoline-2,4-dione against quinolone-resistant gyrases and its inhibition of Staphylococcus aureus gyrase and topoisomerase IV, highlights its potential as a dual-targeting agent against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Oppegard et al., 2010).
Molecular Modeling and Pharmacological Studies
Molecular modeling and pharmacological studies have been conducted to explore the structural-activity relationships of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. These studies have led to the development of new compounds with potential therapeutic applications. For instance, research on 3-hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors has shown promising results in decreasing neuronal damage and demonstrating anticonvulsant effects, which could be relevant in the treatment of neurological disorders (Colotta et al., 2012).
Novel Compound Synthesis
Further research includes the synthesis of novel compounds containing the 8-Methoxyquinazoline-2,4(1H,3H)-dione scaffold. These studies often aim at discovering new therapeutic agents with enhanced biological activities. For instance, the synthesis of new tricyclic compounds with a pyrimido[4,5-d]pyrimidine fragment, derived from 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives, showcases the versatility of this compound in medicinal chemistry (Dorokhov et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
8-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZPZZMCYIDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438523 | |
| Record name | 8-Methoxyquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinazoline-2,4(1H,3H)-dione | |
CAS RN |
62484-14-4 | |
| Record name | 8-Methoxyquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

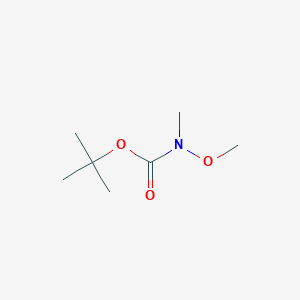
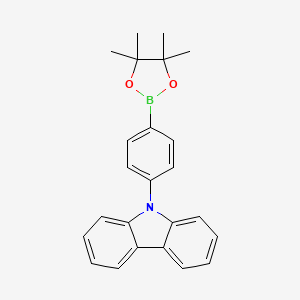
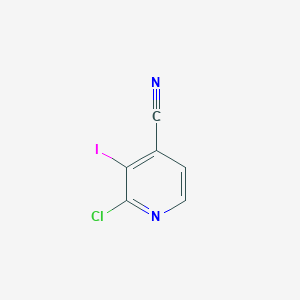
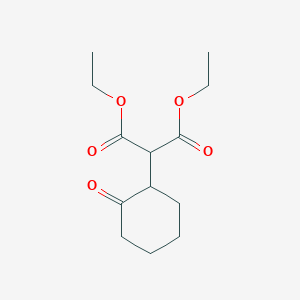
![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)
